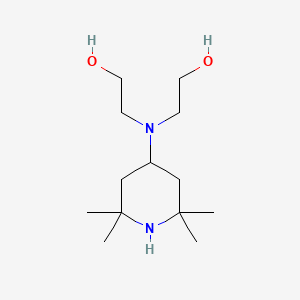

N,N-Bis-(2-hydroxyethyl)-triacetonediamine

Description

Historical Context of Triacetonediamine Chemistry and its Functionalized Derivatives

The chemistry of triacetonediamine (TAA), the parent compound of N,N-Bis-(2-hydroxyethyl)-triacetonediamine, has its roots in the early 20th century. guidechem.com Initially explored within the broader investigation of condensation reactions between ketones and amines, TAA was identified as a stable heterocyclic compound. guidechem.com Its synthesis, typically achieved through the condensation of acetone and ammonia (B1221849), laid the groundwork for the development of a new class of cyclic amines. guidechem.com

For many years, the primary application of TAA was as a chemical intermediate. Its bifunctional nature, possessing both a secondary amine and a ketone group, made it a valuable building block for more complex molecules. A pivotal development in the history of TAA was its use as a precursor for the synthesis of 2,2,6,6-tetramethylpiperidine (B32323) derivatives. These derivatives are the cornerstone of Hindered Amine Light Stabilizers (HALS) , a critically important class of polymer additives that protect plastics and other materials from degradation by UV light and heat. The discovery of HALS technology significantly propelled the industrial-scale production and further research into functionalized TAA derivatives.

Strategic Importance of Highly Functionalized Amine Derivatives in Organic Synthesis

Highly functionalized amine derivatives are of paramount strategic importance in the field of organic synthesis due to their versatile reactivity and the diverse functionalities they can introduce into a molecule. The presence of multiple reactive sites allows for a wide array of chemical transformations, making them invaluable building blocks for the construction of complex molecular architectures.

In polymer chemistry, these derivatives are frequently employed as monomers, cross-linking agents, and curing agents. guidechem.com For instance, the hydroxyl groups in this compound can react with isocyanates to form polyurethanes, while the cyclic amine core can impart unique properties such as thermal stability and resistance to degradation. The ability to tailor the functional groups allows for the precise control of the final polymer's mechanical and chemical properties.

Furthermore, in medicinal chemistry and materials science, highly functionalized amines serve as scaffolds for the synthesis of new therapeutic agents, catalysts, and advanced materials. The specific spatial arrangement of functional groups can lead to compounds with unique biological activities or catalytic properties.

This compound: A Specific Case Study in Cyclic Amine Functionalization

This compound serves as an excellent case study in the functionalization of cyclic amines. The introduction of the two hydroxyethyl (B10761427) groups onto the nitrogen atom of the triacetonediamine ring dramatically alters the compound's properties and reactivity. This transformation is typically achieved through the reaction of triacetonediamine with two equivalents of ethylene (B1197577) oxide. This process, known as ethoxylation, is a common and industrially scalable method for introducing hydroxyethyl functionalities.

The resulting diol, this compound, possesses a unique combination of a sterically hindered amine core and two primary alcohol groups. This dual functionality opens up a range of possibilities for further chemical modification and application. The hydroxyl groups can undergo esterification, etherification, or be used as initiators for ring-opening polymerization to create novel polymer architectures. The hindered amine core, a legacy of its TAA precursor, provides a foundation for developing new types of stabilizers and functional additives.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 66757-78-6 |

| Molecular Formula | C₁₃H₂₈N₂O₅ |

| Molecular Weight | 292.37 g/mol |

| Appearance | Not explicitly found in search results |

| Solubility | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Melting Point | Not explicitly found in search results |

Scope and Objectives of Advanced Research Perspectives on the Chemical Compound

Advanced research on this compound is driven by the goal of leveraging its unique structural features to create novel and high-performance materials. The key objectives of ongoing and future research can be summarized as follows:

Development of Novel Polymers: A primary focus is the utilization of this compound as a monomer or cross-linking agent in the synthesis of new polymers. Researchers are exploring its incorporation into polyurethanes, polyesters, and other polymer systems to enhance properties such as thermal stability, flame retardancy, and resistance to photodegradation. The hindered amine core is of particular interest for creating polymers with built-in light-stabilizing capabilities.

Synthesis of Advanced HALS: Building upon the legacy of its parent compound, there is significant interest in using this compound to develop next-generation HALS. The presence of the hydroxyl groups allows for the covalent attachment of the stabilizer to the polymer backbone, which can prevent its migration and improve long-term performance.

Exploration of Catalytic Applications: The structural motifs within this compound suggest potential applications in catalysis. The hindered amine and the hydroxyl groups could act as catalytic sites or as ligands for metal-based catalysts. Research in this area is focused on designing and synthesizing new catalysts for a variety of organic transformations.

Biomedical Applications: The biocompatibility and functionalizability of this compound and its derivatives are being explored for potential biomedical applications. This includes their use in drug delivery systems, as components of biocompatible polymers for medical devices, and as building blocks for new bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C13H28N2O2 |

|---|---|

Molecular Weight |

244.37 g/mol |

IUPAC Name |

2-[2-hydroxyethyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanol |

InChI |

InChI=1S/C13H28N2O2/c1-12(2)9-11(10-13(3,4)14-12)15(5-7-16)6-8-17/h11,14,16-17H,5-10H2,1-4H3 |

InChI Key |

UUFAIPPYEQNTLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N(CCO)CCO)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations for N,n Bis 2 Hydroxyethyl Triacetonediamine

Elucidation of Reaction Pathways for N,N-Bis-(2-hydroxyethyl)-triacetonediamine Formation

The formation of this compound is logically achieved through a two-step sequence: first, the synthesis of the key intermediate, triacetonediamine (TAD), followed by the subsequent N,N-dihydroxyethylation of its primary amino group.

The primary synthetic route involves two distinct stages:

Step 1: Synthesis of Triacetonediamine (TAD) Intermediate The central intermediate, triacetonediamine (4-amino-2,2,6,6-tetramethylpiperidine), is typically prepared via the reductive amination of triacetonamine (B117949) (TAA) with ammonia (B1221849). google.com This process involves the reaction of the ketone moiety in TAA with ammonia to form an imine or enamine intermediate, which is then hydrogenated to the corresponding primary amine, TAD. google.com

The reaction can be summarized as follows:

Reactants: Triacetonamine (TAA), Ammonia (NH₃), Hydrogen (H₂)

Intermediate: Imine/Enamine species

Product: Triacetonediamine (TAD)

Characterization of the TAD intermediate would be performed using standard spectroscopic techniques. Proton NMR (¹H NMR) would confirm the presence of the amine protons and the piperidine (B6355638) ring structure. Carbon-13 NMR (¹³C NMR) would show the disappearance of the carbonyl carbon signal from TAA and the appearance of a new signal for the amine-bearing carbon. Infrared (IR) spectroscopy would be characterized by the appearance of N-H stretching bands for the primary amine.

Step 2: N,N-Dihydroxyethylation of Triacetonediamine The final step is the alkylation of the primary amino group of TAD to introduce the two 2-hydroxyethyl moieties. This is a classic N-alkylation reaction. Two common reagents for this transformation are ethylene (B1197577) oxide and 2-chloroethanol (B45725).

Route A: Reaction with Ethylene Oxide: The reaction of TAD with two molar equivalents of ethylene oxide provides a highly atom-economical route. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring, leading to a ring-opening reaction. This process occurs twice to yield the final product.

Route B: Reaction with 2-Chloroethanol: Alternatively, TAD can be reacted with two equivalents of 2-chloroethanol in the presence of a base. chemicalbook.com The base, such as sodium or potassium carbonate, is required to neutralize the hydrochloric acid (HCl) formed during the nucleophilic substitution reaction. chemicalbook.comnih.gov

Characterization of the final product, this compound, would involve confirming the addition of the two hydroxyethyl (B10761427) groups. In the ¹H NMR spectrum, new signals corresponding to the methylene (B1212753) protons of the hydroxyethyl groups (-N-CH₂-CH₂-OH) would be observed. Mass spectrometry would confirm the expected molecular weight of the final compound.

Mechanism of Reductive Amination: The synthesis of the TAD intermediate from TAA and ammonia proceeds through a well-understood mechanism.

Imine Formation: The ketone group of TAA is attacked by the lone pair of electrons on the ammonia molecule. This is followed by dehydration, often accelerated by a catalyst, to form a key imine intermediate (or its tautomer, an enamine). google.com

Reduction: The C=N double bond of the imine is then reduced to a single bond. This is typically achieved through catalytic hydrogenation, where both the imine and hydrogen are adsorbed onto the surface of a metal catalyst, facilitating the addition of hydrogen across the double bond to yield the primary amine, TAD.

Mechanism of N-Alkylation: The mechanism of the second step depends on the chosen reagent.

With Ethylene Oxide: This reaction follows a nucleophilic ring-opening mechanism (Sɴ2-type). The nitrogen atom of TAD's primary amine attacks one of the carbon atoms of the ethylene oxide ring. This simultaneously breaks the C-O bond in the epoxide, relieving ring strain and forming a new C-N bond. A proton transfer then neutralizes the resulting alkoxide. The process repeats on the newly formed secondary amine to yield the tertiary amine product.

With 2-Chloroethanol: This is a standard bimolecular nucleophilic substitution (Sɴ2) reaction. The nucleophilic primary amine of TAD attacks the carbon atom bearing the chlorine atom, displacing the chloride leaving group. This forms a secondary amine intermediate. A base then deprotonates the ammonium (B1175870) salt, and the process is repeated for a second time to afford the final tertiary amine product.

Catalysts and solvents play a critical role in optimizing the synthesis of this compound by influencing reaction rates, yields, and selectivity.

Catalysis:

TAD Synthesis: The reductive amination step is often catalyzed. Solid acid catalysts can be employed to accelerate the formation of the imine/enamine intermediates. google.com For the subsequent hydrogenation, supported metal catalysts are preferred. The amount of catalyst used can range from 0.3 to 15 wt%, depending on whether it is a supported or full catalyst. google.com

N-Alkylation: The reaction with ethylene oxide can proceed without a catalyst, although it can be accelerated by acids or bases. For the reaction with 2-chloroethanol, a base is essential to drive the reaction to completion by neutralizing the acid byproduct. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are effective and easily removed. chemicalbook.comnih.gov

The table below illustrates the hypothetical effect of different catalysts on the yield of the TAD intermediate in the reductive amination of TAA.

| Catalyst System | Catalyst Loading (wt%) | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Hypothetical Yield (%) |

| Supported Catalyst A | 1.0 | 120 | 50 | 8 | 92 |

| Supported Catalyst B | 5.0 | 120 | 50 | 6 | 95 |

| Solid Acid + Supported Catalyst | 2.0 + 1.0 | 100 | 40 | 7 | 94 |

| No Catalyst | - | 150 | 80 | 24 | 45 |

Solvent Effects: The choice of solvent can significantly impact reaction outcomes. For the reductive amination, a solvent that can dissolve TAA and is stable under the reaction conditions is necessary. In the N-alkylation step, polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (B52724) (CH₃CN) can be effective as they can solvate the intermediates and reactants without interfering with the reaction. nih.gov The polarity of the solvent can influence the rate of Sɴ2 reactions, with polar aprotic solvents generally favoring this mechanism.

Development of Novel and Green Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes.

Regioselectivity: The synthesis of this compound is inherently highly regioselective. The triacetonediamine (TAD) intermediate possesses two nitrogen atoms: a secondary amine within the piperidine ring and a primary amine at the 4-position. The secondary amine is sterically hindered by the four adjacent methyl groups. Consequently, alkylation reactions occur almost exclusively at the more accessible and nucleophilic primary amino group. This steric control ensures that the hydroxyethyl groups are added to the desired nitrogen atom, leading to high regioselectivity without the need for protecting groups.

Stereoselectivity: The alkylation of TAD with ethylene oxide or 2-chloroethanol does not create any new chiral centers. The starting material, TAA, is achiral. Therefore, stereoselectivity is not a primary consideration in the proposed synthetic pathway for the title compound.

Applying the principles of green chemistry can make the synthesis of this compound more sustainable.

Catalyst Selection: Utilizing heterogeneous, recyclable solid acid and hydrogenation catalysts for the synthesis of TAD aligns with green chemistry principles by simplifying product purification and reducing waste. google.com

Solvent Choice: Exploring the use of greener solvents, such as water or super-critical CO₂, or developing solvent-free reaction conditions would further enhance the environmental profile of the synthesis.

The following table compares a "traditional" versus a "green" approach to the synthesis.

| Synthesis Step | Traditional Approach | Green Chemistry Approach | Sustainability Advantage |

| Intermediate Synthesis | Homogeneous catalyst | Heterogeneous, recyclable solid acid and supported metal catalysts | Catalyst recovery, waste reduction google.com |

| N-Alkylation Reagent | 2-Chloroethanol with a stoichiometric base | Ethylene Oxide | 100% atom economy, no salt byproduct |

| Solvent | Volatile organic solvents (e.g., THF) | Aqueous media or solvent-free conditions | Reduced VOC emissions, improved safety |

| Purification | Distillation / Column Chromatography | Precipitation / Filtration | Reduced solvent use and energy consumption |

By integrating these sustainable principles, the synthesis of this compound can be made more efficient and environmentally responsible.

Synthesis of Structural Analogues and Chiral Derivatives of this compound

The synthesis of this compound and its chiral derivatives involves complex chemical strategies aimed at introducing specific functional groups and achieving stereochemical control. While direct synthetic routes for this specific compound are not extensively detailed in publicly available literature, its synthesis can be inferred from established methodologies for N-substitution of triacetonediamine and the asymmetric synthesis of related piperidine compounds.

Design and Synthesis of N-Substituted Triacetonediamine Derivatives

The primary approach to synthesizing N-substituted triacetonediamine derivatives, including the target compound this compound, involves the reaction of the secondary amine group of triacetonediamine (2,2,6,6-tetramethyl-4-piperidone) with appropriate electrophiles. A plausible and widely used method for introducing hydroxyethyl groups onto a secondary amine is through the reaction with ethylene oxide. wikipedia.orgijrcs.org This reaction, known as hydroxyethylation, proceeds via a nucleophilic ring-opening of the epoxide.

The reaction of a secondary amine with ethylene oxide typically yields the N-(2-hydroxyethyl) derivative. To obtain the N,N-bis-(2-hydroxyethyl) derivative, a subsequent reaction with another molecule of ethylene oxide would be necessary. However, the initial product, a tertiary amine, can also react with ethylene oxide, leading to the formation of a quaternary ammonium salt. wikipedia.org

A proposed synthetic pathway for this compound is the direct reaction of triacetonediamine with two equivalents of ethylene oxide. This reaction would likely be carried out in a suitable solvent and potentially under pressure and elevated temperature to facilitate the ring-opening of the ethylene oxide.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound

| Parameter | Proposed Condition | Rationale |

| Reactants | Triacetonediamine, Ethylene Oxide (2 eq.) | Stoichiometry for di-substitution. |

| Solvent | Polar aprotic (e.g., THF, Dioxane) or water | To dissolve reactants and facilitate the reaction. google.com |

| Catalyst | Acid or Base (optional) | To accelerate the ring-opening of ethylene oxide. wikipedia.org |

| Temperature | 50-150 °C | To provide sufficient energy for the reaction to proceed. google.com |

| Pressure | Autogenous or applied pressure | To maintain ethylene oxide in the liquid phase. google.com |

It is important to note that the direct alkylation of the sterically hindered amine in triacetonediamine can be challenging. Alternative strategies might involve the use of more reactive electrophiles, such as 2-haloethanols (e.g., 2-chloroethanol or 2-bromoethanol), in the presence of a base to neutralize the hydrohalic acid formed during the reaction. chemguide.co.uk

Asymmetric Synthesis of Chiral this compound Isomers

The asymmetric synthesis of chiral isomers of this compound presents a significant synthetic challenge due to the prochiral nature of the triacetonediamine scaffold. Achieving enantioselectivity would require either the use of a chiral starting material, the application of a chiral auxiliary, or the development of a catalytic asymmetric method. As direct asymmetric syntheses for this specific molecule are not reported, potential strategies are drawn from general methods for the asymmetric synthesis of substituted piperidones. nih.govnih.gov

One potential approach is the kinetic resolution of a racemic mixture of a suitable precursor. This could involve the enantioselective acylation of a racemic N-substituted triacetonediamine derivative using a chiral catalyst, which would preferentially react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. nih.govrsc.orgwhiterose.ac.ukacs.org

Another strategy could involve the use of a chiral auxiliary . A chiral group could be temporarily attached to the triacetonediamine molecule to direct the diastereoselective introduction of the bis-(2-hydroxyethyl)amino group or a precursor. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Furthermore, asymmetric catalysis could be employed. This might involve the development of a chiral catalyst that can mediate the enantioselective functionalization of the triacetonediamine ring. For instance, an asymmetric intramolecular cyclization of a suitably designed acyclic precursor could be envisioned. researchgate.net

Table 2: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Key Considerations |

| Kinetic Resolution | Enantioselective reaction of a racemic precursor, allowing for the separation of the slower-reacting enantiomer. | Requires an efficient chiral catalyst or reagent; maximum theoretical yield of 50% for one enantiomer. nih.gov |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Requires the development of a highly selective and active catalyst for the specific transformation. |

Given the steric hindrance around the nitrogen atom in the 2,2,6,6-tetramethylpiperidine (B32323) ring system, developing a highly efficient and selective asymmetric synthesis for this compound would likely require significant research and development.

Theoretical and Computational Studies on N,n Bis 2 Hydroxyethyl Triacetonediamine

Quantum Chemical Investigations of Electronic Structure and Bonding

To populate this section, researchers would need to perform extensive computational calculations on the molecule.

Conformational Analysis and Molecular Dynamics Simulations

This section would require further computational analysis to understand the molecule's dynamic behavior.

Influence of Solvent Environments on Conformation and ReactivityMolecular dynamics (MD) simulations would be performed to study the behavior of the molecule over time in different solvent environments (e.g., in a vacuum, in water, or in an organic solvent). These simulations would track the movements of every atom, providing insights into how the solvent affects the molecule's preferred conformation, flexibility, and the accessibility of its reactive sites. This is often achieved using force fields like AMBER or CHARMM within simulation packages such as GROMACS or NAMD.

Without access to peer-reviewed research containing this specific data for N,N-Bis-(2-hydroxyethyl)-triacetonediamine, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Dynamic Behavior and Intramolecular Interactions of this compound

No specific molecular dynamics simulations or detailed conformational analyses for this compound have been published. Therefore, a quantitative description of its dynamic behavior, including conformational flexibility, solvent effects on its structure, and specific intramolecular interactions such as hydrogen bonding patterns, remains uncharacterized in the scientific literature.

Computational Elucidation of Reaction Mechanisms and Reactivity Profiles

Detailed computational studies on the reaction mechanisms and reactivity of this compound are not available. The following subsections, therefore, cannot be addressed with specific data for this compound.

Transition State Characterization and Reaction Barrier Determinations

There are no published computational studies that characterize the transition states or determine the reaction barriers for any chemical transformation involving this compound. Such studies would typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction.

Prediction of Nucleophilic and Electrophilic Sites for Targeted Functionalization

While general principles of organic chemistry would suggest the nitrogen atoms as primary nucleophilic sites and the hydroxyl groups as potential sites for electrophilic attack, specific computational predictions of nucleophilic and electrophilic sites for this compound, often visualized through molecular electrostatic potential (MEP) maps or calculated through Fukui functions, have not been reported.

Studies on Protonation Equilibria and Basicity (pKa) of Amine Centers

Computational studies to determine the protonation equilibria and predict the basicity (pKa values) of the amine centers in this compound are absent from the scientific literature. These calculations are crucial for understanding the behavior of the compound in different pH environments and would typically involve sophisticated solvation models.

Chemical Reactivity, Functionalization, and Transformation Studies of N,n Bis 2 Hydroxyethyl Triacetonediamine

Elucidation of Fundamental Reaction Mechanisms of N,N-Bis-(2-hydroxyethyl)-triacetonediamine

Understanding the intrinsic reactivity of each functional group within this compound is crucial for predicting its behavior in chemical syntheses and for designing novel derivatives. The following subsections detail the characteristic reactions of the tertiary amine, the hydroxyl groups, and the triacetonediamine framework.

The lone pair of electrons on the nitrogen atom of the tertiary amine group makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

Quaternization: This reaction involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt. The process, known as the Menshutkin reaction, typically occurs by treating the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide). The resulting quaternary ammonium salt possesses altered solubility and can be utilized in applications such as phase-transfer catalysis. The general reaction is depicted below:

R₃N + R'-X → [R₃N-R']⁺X⁻

While specific studies on the quaternization of this compound are not extensively documented, the reaction is a fundamental process for tertiary amines. The reaction conditions would likely involve an appropriate alkylating agent and a suitable solvent.

| Reaction Type | Reagent Example | Product Type |

| Quaternization | Methyl iodide (CH₃I) | Quaternary ammonium salt |

| N-oxidation | Hydrogen peroxide (H₂O₂) | N-oxide |

The two primary hydroxyl (-OH) groups are versatile functional handles that can undergo a variety of transformations to introduce new functionalities.

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction is often catalyzed by an acid or a base. Esterification can be used to introduce a wide range of functional groups, thereby modifying the steric and electronic properties of the molecule. For instance, reaction with fatty acid chlorides would yield amphiphilic derivatives.

Etherification: The formation of an ether linkage can be achieved through reactions such as the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This allows for the introduction of various alkyl or aryl groups.

Oxidation: The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would typically yield the corresponding dialdehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent would lead to the dicarboxylic acid.

| Reaction Type | Reagent Example | Product Functional Group |

| Esterification | Acetic anhydride | Ester |

| Etherification | Sodium hydride followed by methyl iodide | Ether |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde |

| Oxidation (strong) | Potassium permanganate (KMnO₄) | Carboxylic acid |

The triacetonediamine skeleton, a substituted piperidone ring, is generally stable. However, under certain conditions, it can undergo ring-opening or degradation reactions. The stability of this heterocyclic core is a key attribute of hindered amine light stabilizers (HALS), which are derivatives of 2,2,6,6-tetramethylpiperidine (B32323). wikipedia.orgspecialchem.com These compounds are designed to be robust under conditions of photo-oxidation. wikipedia.org

The mechanism of HALS involves a cyclic process where the amine is oxidized to a nitroxyl (B88944) radical, which then scavenges polymer-degrading free radicals. wikipedia.orguvabsorber.com This regenerative cycle contributes to their long-term stabilizing effect. uvabsorber.com While designed for stability, extreme conditions such as high temperatures or harsh chemical environments could potentially lead to the degradation of the piperidone ring. The presence of the ketone group in the ring offers a site for potential nucleophilic attack, which could initiate ring-opening under specific conditions. However, the steric hindrance provided by the four methyl groups on the triacetonediamine ring significantly reduces the likelihood of such reactions. arkat-usa.org Studies on related piperidine (B6355638) derivatives have explored oxidative ring cleavage, but this typically requires specific reagents and conditions. nih.gov

Mechanistic Studies of Chemical Stability and Degradation Under Controlled Conditions

The chemical stability of this compound, a member of the hindered amine light stabilizer (HALS) family, is crucial for its function in protecting polymeric materials from degradation. Understanding its behavior under various environmental stresses, such as hydrolysis, heat, and oxidation, provides insight into its mechanism of action and its long-term effectiveness. While detailed mechanistic studies specifically on this compound are not extensively available in public literature, the degradation pathways can be inferred from the well-documented behavior of other triacetonediamine and 2,2,6,6-tetramethylpiperidine derivatives.

Investigation of Hydrolytic Stability and Decomposition Pathways

For this compound, the presence of the N,N-bis(2-hydroxyethyl)amino group introduces polar functionalities that could potentially be susceptible to hydrolysis under certain pH and temperature conditions. However, the tertiary amine structure is generally stable. Studies on related N,N-disubstituted amine compounds suggest that hydrolysis, if it occurs, would likely proceed under harsh acidic or basic conditions and elevated temperatures.

Decomposition Pathways:

Under forced hydrolytic conditions, potential decomposition pathways for this compound could involve:

Cleavage of the N-C bond: The bond between the piperidine nitrogen and the substituted amino group could undergo cleavage, although this is generally considered a stable bond.

Reactions of the hydroxyethyl (B10761427) groups: The terminal hydroxyl groups could undergo reactions, but this would not constitute a degradation of the core stabilizing structure.

It is important to note that without specific experimental data for this compound, these pathways remain theoretical. The general consensus for HALS is that they possess good hydrolytic stability under typical use conditions.

Table 1: Postulated Hydrolytic Decomposition Products of this compound

| Reactant | Condition | Potential Decomposition Products | Remarks |

| This compound | Extreme pH, High Temperature | Triacetonediamine, N,N-Bis(2-hydroxyethyl)amine | This pathway is hypothetical and based on the general reactivity of related compounds. |

Advanced Chemical Applications and Role in Complex Chemical Systems

N,N-Bis-(2-hydroxyethyl)-triacetonediamine in Coordination Chemistry and Ligand Design

The structural features of this compound, specifically the presence of both nitrogen and oxygen donor atoms, make it a candidate for investigation as a ligand in coordination chemistry. Research into analogous N,N'-bis(2-hydroxyethyl) derivatives provides a framework for understanding its potential complexation behavior.

While specific studies on the synthesis and structural characterization of metal complexes exclusively with this compound are not extensively documented in publicly available research, the synthesis of complexes with structurally similar ligands, such as N,N′-bis(2-hydroxyethyl)ethylenediamine (bishydeten), has been reported. For instance, a nickel(II) saccharinate complex, Ni(bishydeten)22, has been synthesized and characterized using elemental analysis, FTIR, and single-crystal X-ray diffraction. researchgate.netsinfoochem.com In this complex, the nickel(II) ion is coordinated by two neutral bishydeten ligands, resulting in a distorted octahedral NiN4O2 coordination sphere. researchgate.net The saccharinate anions remain outside the coordination sphere, and the crystal structure is stabilized by an extensive network of hydrogen bonds. researchgate.net

The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization methods like single-crystal X-ray diffraction are crucial for determining the precise three-dimensional arrangement of the atoms, including bond lengths and angles between the metal center and the ligand.

The investigation of metal-ligand binding modes and stoichiometry in complexes of ligands analogous to this compound reveals various coordination possibilities. In the aforementioned Ni(bishydeten)22 complex, the bishydeten ligand acts as a neutral bidentate or tridentate ligand, coordinating through its nitrogen and oxygen atoms. researchgate.net The stoichiometry of the complex cation is one Ni(II) ion to two bishydeten ligands. researchgate.net

Table 1: Coordination Parameters of Metal Complexes with a Structurally Similar Ligand (N,N′-bis(2-hydroxyethyl)ethylenediamine)

| Complex | Metal Ion | Coordination Geometry | Ligand Binding Mode | Stoichiometry (Metal:Ligand) |

|---|---|---|---|---|

| Ni(bishydeten)22 | Ni(II) | Distorted Octahedral | N,N',O,O'-coordination | 1:2 |

| [Zn(BHEEN)2]Cl2 | Zn(II) | Distorted Tetrahedral | N,N'-coordination | 1:2 |

Detailed mechanistic studies on the catalytic activity of metal complexes specifically derived from this compound are not readily found in the existing literature. However, the broader class of triacetonediamine derivatives is known to be precursors for Hindered Amine Stabilizers (H.A.S.), which function by scavenging radicals. researchgate.net By extension, metal complexes of this compound could potentially exhibit catalytic activity in redox reactions. For instance, dinickel(II) complexes with related non-innocent bis(octaazamacrocyclic) ligands have been investigated as catalysts for the microwave-assisted, solvent-free oxidation of cyclohexane. nih.gov Such studies provide a basis for future research into the catalytic potential of this compound metal complexes.

Role as a Monomer or Crosslinking Agent in Polymer Chemistry

The presence of reactive hydroxyl groups and a cyclic amine structure in this compound suggests its potential application in polymer chemistry, either as a monomer, a crosslinking agent, or a precursor to functional polymers.

While direct investigations into polymerization mechanisms initiated or propagated by derivatives of this compound are limited, the broader family of triacetoneamine derivatives has been explored in polymerization contexts. For example, oxidation of triacetoneamine (TAA) and its derivatives leads to the formation of tetramethylpiperidine-N-oxyles (TEMPO), which can be utilized as polymerization inhibitors, molecular weight regulators, or catalysts in controlled radical polymerization. researchgate.net

The hydroxyl groups on this compound could potentially be functionalized to introduce polymerizable groups. For instance, N-hydroxyethyl acrylamide has been used as a functional initiator for the enzymatic ring-opening polymerization of lactones. rsc.org This suggests a pathway for converting this compound into a macroinitiator for various polymerization techniques.

The bifunctional nature of this compound, with its two hydroxyl groups, makes it a potential building block for constructing various polymeric architectures through chemical reactions such as esterification, etherification, or urethane formation. These reactions can lead to the formation of linear or crosslinked polymers.

Crosslinking agents are molecules with two or more reactive ends that can chemically link polymer chains. The diol functionality of this compound allows it to act as a crosslinking agent in polymerization reactions involving, for example, diisocyanates to form polyurethanes or diacids/diacyl chlorides to form polyesters. The hindered amine core of the triacetonediamine structure would be incorporated into the polymer backbone or as a pendant group, potentially imparting unique properties to the resulting polymer network. While specific examples of using this compound for this purpose are not detailed in the literature, the chemical principles of using diols as crosslinkers are well-established.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N′-bis(2-hydroxyethyl)ethylenediamine |

| Nickel(II) saccharinate |

| N,N'-bis(2-hydroxyethyl)-ethane-1,2-diamine |

| Zinc(II) chloride |

| Cadmium(II) chloride |

| Triacetonediamine |

| N-hydroxyethyl acrylamide |

This compound in Carbon Capture and Gas Absorption Mechanisms

The unique structure of this compound, which combines hydroxyl groups with a sterically hindered tertiary amine, makes it a compound of interest for carbon capture technologies. Sterically hindered amines have been extensively studied for their potential advantages over conventional amines like monoethanolamine (MEA), such as higher CO2 loading capacity and lower energy requirements for regeneration. acs.orgresearchgate.net

Traditional primary and secondary amines react with CO2 to form stable carbamates, with a stoichiometry of 2 moles of amine per 1 mole of CO2. In contrast, sterically hindered amines, like this compound, follow a different reaction pathway due to the bulky groups surrounding the nitrogen atom. acs.org

The steric hindrance around the nitrogen atom decreases its Lewis basicity, making direct nucleophilic attack on the CO2 molecule to form a stable carbamate bond less favorable. researchgate.netacs.org Instead, the amine primarily acts as a Brønsted base. The mechanism proceeds as follows:

CO2 Hydration : Carbon dioxide first reacts with water to form carbonic acid (H2CO3). CO2 + H2O ⇌ H2CO3

Proton Abstraction : The tertiary amine of the triacetonediamine molecule, acting as a base, abstracts a proton from the carbonic acid. This forms a protonated amine (an ammonium (B1175870) ion) and a bicarbonate ion (HCO3-). R3N + H2CO3 ⇌ R3NH+ + HCO3-

| Amine Type | Primary Reaction with CO2 | Amine:CO2 Stoichiometry | Key Intermediate/Product | Relative Regeneration Energy |

| Primary/Secondary (e.g., MEA) | Carbamate Formation | 2:1 | Carbamate | High |

| Sterically Hindered (e.g., this compound) | Bicarbonate Formation | 1:1 | Bicarbonate | Low researchgate.netnih.gov |

| Tertiary (non-hindered) | Bicarbonate Formation | 1:1 | Bicarbonate | Low |

A significant advantage of using sterically hindered amines for CO2 capture is the reduced energy penalty associated with regenerating the absorbent. acs.orgcollectionscanada.gc.ca Regeneration involves heating the CO2-rich solvent to break the chemical bonds formed during absorption, releasing the CO2 for capture and allowing the amine solvent to be recycled.

For absorbents based on this compound, the regeneration mechanism is primarily the reverse of the absorption process. The CO2 is stored predominantly as bicarbonate. acs.org The bond between the proton and the amine nitrogen (in the R3NH+ form) is weaker than the covalent nitrogen-carbon bond in a carbamate.

Upon heating, the equilibrium of the bicarbonate reaction shifts to the left: R3NH+ + HCO3- ⇌ R3N + H2CO3 ⇌ R3N + H2O + CO2(g)

The thermal instability of the protonated amine and carbonic acid leads to the release of gaseous CO2 at lower temperatures than those required to break down stable carbamates. This results in a significant reduction in the energy required for the regeneration step, which is a major operational cost in conventional amine scrubbing processes. nih.govcollectionscanada.gc.ca The lower stability of any transiently formed hindered carbamate also contributes to the ease of regeneration. researchgate.net

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces. nih.govtsijournals.com The design of synthetic host molecules that can selectively bind guest molecules is a central theme in this field.

The rigid, pre-organized structure of the triacetonediamine core makes it an attractive scaffold for the design of molecular receptors. The bicyclic piperidone framework provides a well-defined, three-dimensional shape that can be functionalized to create specific binding cavities.

Key features of the triacetonediamine core for receptor design include:

Rigid Scaffold : The chair-like conformation of the piperidone rings provides a structurally persistent framework, which is crucial for creating a pre-organized binding site. Pre-organization minimizes the entropic penalty upon guest binding, leading to stronger host-guest complexes.

Functionalizable Sites : The two hydroxyl groups can be further modified to introduce different recognition motifs, such as hydrogen bond donors/acceptors, charged groups, or aromatic surfaces for π-π stacking interactions. nih.gov The tertiary amine nitrogen can also participate in binding, particularly with acidic or metal-ion guests.

Defined Cavity : The core structure itself can form part of a larger macrocyclic or cage-like architecture. nih.govnih.gov By linking two or more triacetonediamine units together with appropriate spacers, a host molecule with a specific size and shape can be constructed to selectively encapsulate guest molecules.

The design process would involve synthesizing derivatives where the core is incorporated into a larger macrocyclic structure. For example, the hydroxyl groups could be reacted with diacyl chlorides or other bifunctional linkers to create crown ether-like or cryptand-like hosts.

A molecular receptor based on the this compound scaffold would bind guest molecules through a combination of non-covalent interactions. The nature and strength of these interactions determine the binding affinity and selectivity of the host for a particular guest. nih.govrsc.org

Potential binding mechanisms include:

Hydrogen Bonding : The hydroxyl groups are excellent hydrogen bond donors, while the carbonyl oxygen atoms on the piperidone rings and the tertiary amine nitrogen can act as hydrogen bond acceptors. This allows for the recognition of guests with complementary functionalities, such as amides, carboxylic acids, or ammonium ions.

Ion-Dipole Interactions : The partial negative charges on the carbonyl oxygens can interact favorably with cationic guests (e.g., metal ions or organic cations).

Hydrophobic Interactions : The methyl groups and the hydrocarbon backbone of the triacetonediamine core provide hydrophobic surfaces. In aqueous media, the encapsulation of a nonpolar guest into the receptor's cavity would be driven by the hydrophobic effect.

Steric Complementarity : Selectivity is highly dependent on the "fit" between the host and guest. A well-designed receptor will have a cavity that matches the size and shape of the target guest molecule, while excluding others. nih.gov

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation of N,n Bis 2 Hydroxyethyl Triacetonediamine

Diffraction Techniques for Precise Structural Characterization

Powder X-ray Diffraction for Polymorphic Studies and Solid-State Transformations

Without foundational research on N,N-Bis-(2-hydroxyethyl)-triacetonediamine, any attempt to generate content for these highly specific topics would be speculative and would not meet the standards of scientific accuracy. The creation of data tables and detailed research findings, as requested, is therefore not feasible.

Until research on the synthesis, characterization, and analysis of this compound is conducted and published, a detailed article on its advanced analytical methodologies cannot be written.

Chromatographic and Separation Techniques for Purity and Mechanistic Insights

The comprehensive analysis of this compound, a structurally complex molecule, necessitates the use of advanced chromatographic and separation techniques. These methods are indispensable for assessing the purity of synthesized batches, identifying and quantifying impurities, and gaining a deeper understanding of the reaction mechanisms that lead to its formation. The presence of multiple stereocenters and functional groups in this compound makes techniques such as chiral chromatography and hyphenated mass spectrometry methods particularly crucial.

Chiral Chromatography for Enantiomeric Excess and Stereoisomer Separation

The molecular structure of this compound inherently possesses chiral centers, meaning it can exist as multiple stereoisomers. As the biological activity and physical properties of these stereoisomers can differ significantly, the ability to separate and quantify them is of paramount importance. Chiral chromatography is the benchmark technique for achieving this separation. mdpi.com

The fundamental principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. For a compound like this compound, which contains both amine and hydroxyl functionalities, several types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds and would be a primary choice for method development. abo.fi

The selection of the mobile phase is also critical and is typically optimized to enhance the chiral recognition between the analyte and the CSP. A combination of a non-polar solvent like hexane (B92381) with a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) is common in normal-phase chromatography. The precise ratio of these solvents, along with the use of additives, can be adjusted to achieve optimal separation.

Table 1: Hypothetical Chiral HPLC Parameters for Separation of this compound Stereoisomers

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Expected Outcome | Baseline separation of enantiomers |

The successful development of a chiral chromatographic method would enable the determination of the enantiomeric excess (ee), a critical quality attribute for any chiral synthesis.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Reaction Mixture Analysis

To gain a thorough understanding of the synthesis of this compound, it is essential to analyze the complex mixture of reactants, intermediates, byproducts, and the final product. Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are exceptionally well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. Given the structure of this compound, derivatization to increase its volatility might be necessary. Silylation of the hydroxyl groups, for instance, is a common strategy. researchgate.net The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or thermally labile compounds, LC-MS/MS is the preferred method. nih.gov In this technique, a liquid chromatograph performs the initial separation. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that is often used for molecules like this compound, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net

Tandem mass spectrometry (MS/MS) adds another layer of specificity. The [M+H]⁺ ion of interest can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This is invaluable for confirming the structure of the target compound and for identifying unknown impurities in the reaction mixture. For instance, the analysis could reveal the presence of unreacted starting materials or byproducts formed through side reactions.

Table 2: Illustrative LC-MS/MS Parameters and Expected Ions for this compound Analysis

| Parameter | Condition |

| LC Column | C18 reverse-phase, 100 mm x 2.1 mm, 2.6 µm |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Full Scan and Product Ion Scan |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Expected Product Ions | Fragments corresponding to the loss of hydroxyethyl (B10761427) groups, water, and cleavage of the triacetonediamine core |

By employing these advanced hyphenated techniques, researchers can meticulously dissect the composition of the reaction mixture, leading to a refined understanding of the synthetic pathway and enabling the optimization of reaction conditions to improve yield and purity.

Future Directions and Emerging Research Avenues for N,n Bis 2 Hydroxyethyl Triacetonediamine Research

Exploration of Undiscovered Synthetic Potential and Novel Transformation Reactions

The synthetic versatility of N,N-Bis-(2-hydroxyethyl)-triacetonediamine is far from fully exploited. Future research will likely focus on developing more efficient and atom-economical synthetic routes and exploring novel transformations of its functional groups.

Advanced Synthetic Routes: Current syntheses can be improved by employing modern catalytic methods. For instance, the atom-efficient hydroaminomethylation (HAM) of olefins presents a challenging but promising route for synthesizing hindered amines. researchgate.netdntb.gov.ua Research into cooperative catalysts could accelerate reaction kinetics and improve selectivity for complex structures like triacetonediamine derivatives. researchgate.net Similarly, refining reductive amination processes with more efficient and recyclable catalysts, potentially operating at room temperature, could offer a greener alternative to traditional methods that use stoichiometric borohydride (B1222165) reagents. mdpi.com

Novel Transformations: The two primary hydroxyl groups are prime targets for chemical modification to create a library of new derivatives with tailored properties.

Esterification and Etherification: Converting the hydroxyl groups into esters or ethers can modify the compound's solubility, reactivity, and compatibility with various polymer matrices.

Grafting Reactions: The hydroxyl moieties can serve as initiation sites for ring-opening polymerizations, allowing the molecule to be grafted onto polymer backbones, creating additives that are permanently bound to the material.

Derivatization of the Piperidine (B6355638) Ring: While the secondary amine is sterically hindered, it can still undergo reactions like oxidation to form stable nitroxyl (B88944) radicals, similar to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.net These radicals have significant catalytic applications. researchgate.net

| Reaction Type | Target Functional Group | Potential Reagents | Anticipated Product/Application |

|---|---|---|---|

| Catalytic Hydroaminomethylation | Piperidine Core Synthesis | Olefins, Syngas, Ammonia (B1221849) | Atom-economical route to the core structure |

| Acylation/Esterification | -OH Groups | Acryloyl chloride, Methacrylic anhydride | Reactive monomer for incorporation into polymers |

| Alkoxylation | -OH Groups | Ethylene (B1197577) oxide, Propylene oxide | Modify polarity and create oligomeric structures |

| Oxidation | N-H Group (Piperidine) | m-CPBA, H₂O₂/Na₂WO₄ | Formation of a nitroxyl radical for catalytic use |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Reaction Yield Prediction | Forecast the product yield under various conditions. | Reduces experimental runs needed for optimization. rjptonline.org |

| Catalyst Screening | Identify the most effective catalysts for synthesis or modification. | Accelerates discovery of efficient and novel catalytic systems. |

| Retrosynthetic Analysis | Propose novel and efficient synthetic routes to the molecule and its derivatives. | Uncovers non-intuitive pathways for synthesis. |

| Property Prediction | Predict physical and chemical properties of new, unsynthesized derivatives. | Enables computational design of molecules with desired characteristics. |

Rational Design of Functional Materials Precursors and Catalysts Based on its Structure

The bifunctional nature of this compound makes it an ideal precursor for a new generation of functional materials and catalysts.

Reactive Polymer Additives: As a derivative of triacetoneamine, the compound shares the core structure of Hindered Amine Light Stabilizers (HALS), which protect polymers from photo-oxidative degradation. researchgate.netwikipedia.org The two hydroxyl groups allow it to be chemically incorporated into polymer networks, such as polyurethanes or polyesters, during synthesis. This creates a polymer-bound stabilizer that offers superior durability and permanence compared to traditional additives, which can migrate out of the material over time. researchgate.net Furthermore, some HALS have demonstrated antimicrobial properties, an avenue that could be explored for materials derived from this compound. frontiersin.org

Ligands for Coordination Chemistry: The nitrogen and oxygen atoms can act as donor sites, allowing the molecule to function as a ligand for metal ions. This opens the possibility of creating novel metal-organic frameworks (MOFs) or coordination complexes with unique catalytic or magnetic properties. researchgate.netresearchgate.net

Specialty Monomers and Precursors: The compound can serve as a specialty monomer or cross-linking agent in polymer synthesis. Its rigid, bulky piperidine core can impart thermal stability and specific mechanical properties to the resulting polymers. It could also be a precursor for protic ionic liquids, which have applications as environmentally friendly lubricants. mdpi.com

| Material/Catalyst Class | Design Principle | Potential Application |

|---|---|---|

| Reactive HALS for Polyurethanes | -OH groups react with isocyanates, incorporating the HALS moiety. | UV-stable coatings, foams, and elastomers. welltchemicals.com |

| Polyester (B1180765) Copolymers | Used as a diol monomer in polycondensation reactions. | Engineering plastics with enhanced thermal and light stability. |

| Metal-Organic Frameworks (MOFs) | Acts as an organic linker coordinating to metal centers. | Gas storage, separation, and heterogeneous catalysis. |

| Nanomagnetic Catalysts | Immobilized on magnetic nanoparticles as a stabilizing ligand. researchgate.net | Recyclable catalysts for organic synthesis. researchgate.net |

Development of Sustainable Production Methods and Circular Economy Approaches for the Compound

Future production of this compound must align with the principles of green chemistry to minimize environmental impact. whiterose.ac.uk This involves a holistic approach covering feedstock, reaction conditions, and end-of-life considerations.

Green Synthetic Pathways: Research should focus on replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or ionic liquids, or developing solvent-free reaction conditions. rasayanjournal.co.inmdpi.com The use of efficient, recyclable heterogeneous catalysts can reduce waste and energy consumption compared to stoichiometric reagents. fudan.edu.cn

Bio-based Feedstocks: A long-term goal is to source the chemical building blocks from renewable biomass instead of petrochemicals. This would significantly reduce the carbon footprint of the production process.

Circular Economy: In a circular economy model, the compound would be recovered from end-of-life polymers and either reused or chemically recycled back into valuable monomers. For polymer-bound versions of the compound, this would involve developing depolymerization processes that can selectively cleave the polymer backbone while leaving the stabilizer unit intact for recovery. The growing market for sustainable and eco-friendly polymer additives will likely drive innovation in this area. futuremarketinsights.com

| Aspect | Traditional Method | Sustainable Future Method |

|---|---|---|

| Starting Materials | Petrochemical-based | Renewable, bio-based feedstocks |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (water, supercritical CO₂) or solvent-free conditions. mdpi.com |

| Catalysis | Homogeneous catalysts, stoichiometric reagents | Heterogeneous, recyclable catalysts (e.g., supported metals). fudan.edu.cn |

| Energy | High temperature and pressure | Microwave- or ultrasound-assisted synthesis; lower energy pathways. rasayanjournal.co.in |

| End-of-Life | Landfill or incineration | Recovery and chemical recycling from polymer waste |

Role in Advanced Catalytic Cycles Beyond Polymerization (e.g., selective organic transformations)

While the compound's parent structure is known for its role in the radical-scavenging Denisov cycle that stabilizes polymers, its potential in other catalytic applications is a rich area for future research. wikipedia.org

Organocatalysis: The hindered secondary amine, while a weak base, can participate in organocatalysis, potentially enabling stereoselective transformations. researchgate.net More promisingly, oxidation of the secondary amine to a stable nitroxyl radical would yield a TEMPO-like catalyst. researchgate.net Such catalysts are highly effective for the selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids under mild conditions, representing a significant application in fine chemical synthesis.

Ligand-Accelerated Catalysis: As a ligand, this compound can be used to modify the activity and selectivity of transition metal catalysts. The hydroxyl groups could participate in cooperative catalysis, where both the metal center and a functional group on the ligand are involved in the catalytic cycle. This could be applied to a range of important organic reactions, such as C-C coupling (e.g., Suzuki, Heck) or enantioselective reductions. researchgate.netnih.gov The synthesis of nanocatalysts where a similar bis(2-hydroxyethyl) structure was used to facilitate multicomponent reactions highlights the potential for this compound to act as a platform for creating highly efficient and recyclable catalytic systems. researchgate.net

| Catalytic System | Mechanism | Potential Reaction | Significance |

|---|---|---|---|

| Nitroxyl Radical Organocatalyst | Oxidation of the N-H group to N-O•, which mediates oxidation. | Selective oxidation of primary alcohols to aldehydes. | Green alternative to heavy-metal-based oxidants. researchgate.net |

| Transition Metal Complex | Acts as a chelating ligand, modifying the metal's electronic and steric properties. | Asymmetric hydrogenation, C-H activation. | Enables synthesis of high-value chiral molecules. |

| Phase Transfer Catalyst | Quaternization of the amine could create a catalyst for reactions between immiscible phases. | Nucleophilic substitutions (e.g., Williamson ether synthesis). | Improves reaction rates and avoids harsh solvents. |

| Cooperative Catalyst | The ligand's -OH groups assist in substrate activation or proton transfer. | Tandem reactions, hydroaminomethylation. researchgate.net | Increases reaction efficiency and selectivity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Bis-(2-hydroxyethyl)-triacetonediamine, and how can reaction efficiency be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting triacetonediamine with ethylene oxide under controlled alkaline conditions (pH 10–12) at 60–80°C optimizes hydroxyethyl group incorporation. Purity is enhanced by recrystallization in ethanol-water mixtures (1:3 v/v) and monitored via thin-layer chromatography (TLC) with ninhydrin staining. Quantitative yield analysis requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) identifies hydroxyethyl protons (δ 3.5–3.7 ppm) and tertiary amine environments (δ 2.6–2.8 ppm). ¹³C NMR confirms carbonyl and hydroxylated carbons .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement ( ) resolves bond angles and torsional strain. ORTEP-3 ( ) visualizes anisotropic displacement parameters, critical for confirming stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS (positive mode) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 293.2) and fragmentation patterns .

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies require kinetic monitoring via UV-Vis spectroscopy (200–400 nm) under varying pH (2–12) and ionic strengths. For example:

- Acidic conditions (pH < 4) : Hydrolysis of hydroxyethyl groups occurs, detected by increased absorbance at 270 nm.

- Alkaline conditions (pH > 10) : Oxidative degradation generates aldehydes, quantified via Schiff’s reagent assays.

- Buffered solutions (pH 7.4) : Long-term stability (>6 months) is achievable at 4°C with 0.1% sodium azide to prevent microbial growth. Data contradictions across studies often arise from inconsistent buffer systems (e.g., phosphate vs. Tris), necessitating standardized protocols .

Q. What mechanistic insights explain the compound’s role as a photosensitizer in antimicrobial applications?

- Methodological Answer : The hydroxyethyl groups enhance solubility in polar solvents, facilitating reactive oxygen species (ROS) generation under visible light (λ = 420–450 nm). Experimental validation involves:

- Electron paramagnetic resonance (EPR) : Spin-trapping with TEMPO confirms singlet oxygen (¹O₂) and hydroxyl radical (•OH) production.

- In vitro assays : Time-kill curves against Staphylococcus aureus show a 3-log reduction in colony-forming units (CFUs) after 30 min irradiation (10 J/cm²). Comparative studies with non-hydroxylated analogs (e.g., triacetonediamine alone) demonstrate a 50% lower efficacy, highlighting the critical role of hydroxyethyl substituents in membrane penetration .

Q. How can computational modeling reconcile discrepancies in the compound’s chelation behavior with transition metals?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict binding affinities for metals like Cu²⁺ and Fe³⁺. Experimental validation uses isothermal titration calorimetry (ITC):

- Contradictory data : Some studies report preferential Fe³⁺ binding (log K = 12.3), while others favor Cu²⁺ (log K = 14.1). DFT reveals solvent-dependent ligand conformational changes (e.g., aqueous vs. acetonitrile) altering metal coordination geometry.

- Resolution : Standardize solvent systems and employ extended X-ray absorption fine structure (EXAFS) to directly probe metal-ligand bond distances .

Data Handling and Reproducibility

Q. What strategies ensure reproducibility in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with crystal-to-detector distances optimized for high-resolution (<1.0 Å) datasets.

- Refinement : Apply SHELXL ( ) with Hirshfeld atom refinement (HAR) for accurate H-atom positioning.

- Validation : Cross-check CIF files with checkCIF (IUCr) to flag symmetry errors or displacement outliers. Reproducibility issues often stem from overlooked twinning (e.g., pseudo-merohedral twinning), addressed via TWINLAW in WinGX ( ) .

Q. How should researchers address conflicting reports on the compound’s thermal decomposition profile?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres clarifies decomposition pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.